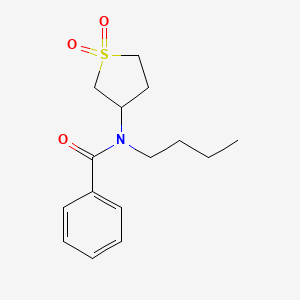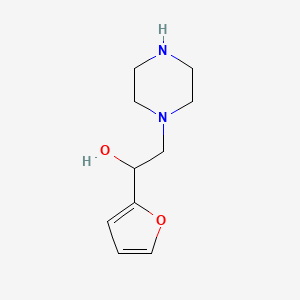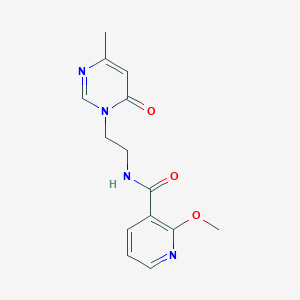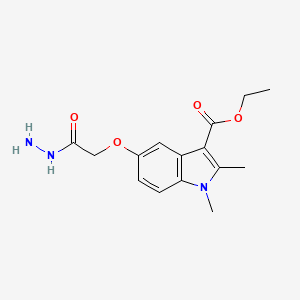![molecular formula C17H21N3O2 B2627244 N-[[4-(4-Methylpiperazine-1-carbonyl)phenyl]methyl]but-2-ynamide CAS No. 2411278-32-3](/img/structure/B2627244.png)
N-[[4-(4-Methylpiperazine-1-carbonyl)phenyl]methyl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[4-(4-Methylpiperazine-1-carbonyl)phenyl]methyl]but-2-ynamide is a complex organic compound that features a piperazine ring, a phenyl group, and an alkyne moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(4-Methylpiperazine-1-carbonyl)phenyl]methyl]but-2-ynamide typically involves multiple steps. One common approach is to start with the preparation of 4-methylpiperazine-1-carbonyl chloride, which is then reacted with a phenylmethylamine derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(4-Methylpiperazine-1-carbonyl)phenyl]methyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The alkyne moiety can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to alkanes or alkenes using hydrogenation reactions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is often used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the piperazine ring.
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Alkanes or alkenes.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-[[4-(4-Methylpiperazine-1-carbonyl)phenyl]methyl]but-2-ynamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug design and development.
Industry: May be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[[4-(4-Methylpiperazine-1-carbonyl)phenyl]methyl]but-2-ynamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperazine and phenyl groups. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
N-Methylpiperazine: A simpler compound with a similar piperazine ring structure.
4-Methylpiperazine-1-carbonyl chloride: A precursor in the synthesis of N-[[4-(4-Methylpiperazine-1-carbonyl)phenyl]methyl]but-2-ynamide.
Phenylmethylamine derivatives: Compounds with similar phenyl and amine functionalities.
Uniqueness
This compound is unique due to the combination of its piperazine ring, phenyl group, and alkyne moiety. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-4-16(21)18-13-14-5-7-15(8-6-14)17(22)20-11-9-19(2)10-12-20/h5-8H,9-13H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSFVGNPJAWVSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(Tert-butyl)benzyl]sulfanyl}-5-methoxy-4-pyrimidinol](/img/structure/B2627162.png)
![2-({5-[3-(pyrrolidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2627163.png)
![N'-(4-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2627164.png)
![2-{2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-yl}acetic acid](/img/structure/B2627165.png)

amino]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2627167.png)
![1-(4-fluorobenzyl)-3'-(4-methoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2627169.png)
![5-[(2,3,4,5,6-Pentamethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2627173.png)
![2-(Furan-2-yl)-5-((3-methoxyphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2627177.png)


![1-benzyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2627182.png)
![N-(3-acetylphenyl)-2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2627184.png)
